Itraconazole Impurity B

Beschreibung

Eigenschaften

CAS-Nummer |

854372-77-3 |

|---|---|

Molekularformel |

C35H38Cl2N8O4 |

Molekulargewicht |

705.6 g/mol |

IUPAC-Name |

2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |

InChI-Schlüssel |

VRJGLVXBWFZNCZ-AVQIMAJZSA-N |

SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Isomerische SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Kanonische SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ; Itraconazole N4-Isomer ; (1,2,4-Triazol-4-yl) Itraconazole |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Itraconazole Impurity B: Structure, Characterization, and Control

This guide provides a comprehensive technical overview of Itraconazole Impurity B, a critical process-related impurity in the synthesis of the antifungal agent Itraconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity, formation, characterization, and control strategies for this specific impurity, grounding all information in established scientific principles and regulatory expectations.

Introduction: The Imperative of Impurity Profiling in Itraconazole Synthesis

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. Its complex molecular structure, featuring a triazole moiety, is central to its mechanism of action, which involves the inhibition of fungal cytochrome P450 14α-demethylase. The synthesis of such a multifaceted molecule is a multi-step process, inherently susceptible to the formation of impurities.

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate the identification and characterization of any impurity present at a level of 0.10% or higher. This stringent requirement underscores the importance of a thorough understanding of potential impurities to ensure the safety and efficacy of the final drug product. Itraconazole Impurity B is a significant process-related impurity that demands careful monitoring and control.

Chemical Structure and Identity of Itraconazole Impurity B

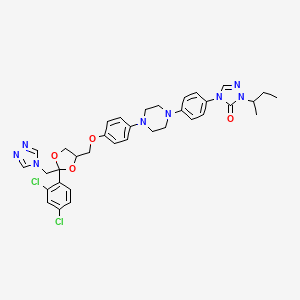

Itraconazole Impurity B is a positional isomer of the active pharmaceutical ingredient (API), Itraconazole. The key structural difference lies in the point of attachment of the triazole ring to the dioxolane moiety. In Itraconazole, the linkage is through the N1 position of the 1,2,4-triazole ring, whereas in Impurity B, the linkage is through the N4 position.

Table 1: Chemical Identity of Itraconazole and Itraconazole Impurity B

| Feature | Itraconazole | Itraconazole Impurity B |

| Systematic Name | 4-{4-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[1][2] |

| Synonyms | - | Itraconazole N4-Isomer, Itraconazole 4-Triazolyl Isomer[1][2] |

| CAS Number | 84625-61-6 | 854372-77-3[3][4][5] |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₈Cl₂N₈O₄ |

| Molecular Weight | 705.63 g/mol | 705.63 g/mol |

This seemingly minor isomeric difference can have significant implications for the biological activity and safety profile of the drug substance. Therefore, the ability to selectively identify and quantify Impurity B is paramount.

Formation and Synthetic Control of Itraconazole Impurity B

The formation of Itraconazole Impurity B is intrinsically linked to the alkylation of the 1,2,4-triazole ring during the synthesis of Itraconazole. The 1,2,4-triazole anion is an ambident nucleophile, with electron density on both the N1 and N4 positions, making both susceptible to alkylation.

Mechanistic Insights into Regioselectivity

The regioselectivity of the alkylation of 1,2,4-triazole is influenced by several factors, including:

-

Counter-ion: The nature of the cation associated with the triazole anion can influence the site of alkylation.

-

Solvent: The polarity and coordinating ability of the solvent can affect the solvation of the triazole anion and influence which nitrogen atom is more accessible for reaction.

-

Leaving Group: The nature of the leaving group on the electrophile can also play a role in the transition state of the reaction.

-

Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the alkylation reaction.

In the synthesis of Itraconazole, the desired product is the N1-alkylated isomer. However, under certain reaction conditions, the formation of the thermodynamically more stable N4-isomer (Impurity B) can occur. The presence of a base is crucial for the deprotonation of the triazole, and the choice of base can impact the N1/N4 ratio.

Figure 1: Logical workflow for the formation of Itraconazole and Impurity B.

Synthetic Control Strategies

To minimize the formation of Itraconazole Impurity B, the following strategies can be employed in the synthetic process:

-

Optimization of Reaction Conditions: A thorough Design of Experiments (DoE) approach should be used to identify the optimal combination of base, solvent, and temperature that maximizes the yield of the desired N1-isomer while minimizing the formation of the N4-isomer.

-

Choice of Base: Weakly coordinating bases are often preferred to minimize the formation of the N4-isomer.

-

Purification: Effective purification techniques, such as column chromatography or recrystallization, are essential to remove any formed Impurity B from the final API.

Analytical Characterization of Itraconazole Impurity B

A robust analytical methodology is crucial for the identification, quantification, and control of Itraconazole Impurity B. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for the separation and quantification of Itraconazole and its related substances, including Impurity B.

This protocol is a representative example and should be validated for its intended use.

-

Instrumentation: A gradient HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 5.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-10 min: 60% B

-

10-25 min: 60% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 60% B

-

35-40 min: 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 263 nm[6].

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in a mixture of methanol and chloroform (1:1) to a final concentration of approximately 1 mg/mL.

A self-validating system is one where the methodology is proven to be fit for its intended purpose. The HPLC method must be validated for:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for impurity quantification is from the reporting threshold to 120% of the specification limit.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking known amounts of the impurity into the sample matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Figure 2: Workflow for the validation of an HPLC method for impurity analysis.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the confirmation of the identity of Itraconazole Impurity B and for its structural elucidation.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement, which aids in confirming the elemental composition.

-

Expected Molecular Ion: For Itraconazole Impurity B (C₃₅H₃₈Cl₂N₈O₄), the expected protonated molecular ion [M+H]⁺ would be at m/z 705.2315.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide structural information by inducing fragmentation of the molecular ion. While the fragmentation pattern of Impurity B will share similarities with Itraconazole due to their isomeric nature, subtle differences in the relative abundances of fragment ions or the presence of unique fragments can aid in their differentiation. Key fragmentation pathways for Itraconazole involve cleavages around the piperazine ring and the triazolone moiety. A comparative analysis of the MS/MS spectra of Itraconazole and a certified reference standard of Impurity B is the most definitive approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of isomers like Itraconazole Impurity B. A comparative analysis of the ¹H and ¹³C NMR spectra of Itraconazole and Impurity B will reveal key differences arising from the different attachment point of the triazole ring.

-

¹H NMR: The chemical shifts of the protons on the triazole ring and the methylene protons adjacent to the triazole ring will be significantly different between the N1 and N4 isomers. In the N1-isomer (Itraconazole), the two triazole protons are distinct, while in the symmetrical N4-isomer (Impurity B), they may be equivalent, leading to a singlet.

-

¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring will also differ between the two isomers.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms, thus definitively establishing the structure of Impurity B.

Reference standards of Itraconazole Impurity B are commercially available and are typically supplied with a comprehensive Certificate of Analysis that includes detailed NMR and MS data[3][4][5].

Regulatory Considerations and Control Strategy

The control of Itraconazole Impurity B is a critical aspect of the overall control strategy for the Itraconazole drug substance.

Table 2: ICH Q3A Thresholds for Impurity Control

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

A robust control strategy for Itraconazole Impurity B should include:

-

Understanding the Formation: A thorough understanding of the synthetic process and the factors that influence the formation of Impurity B.

-

Process Control: Implementation of in-process controls to minimize the formation of the impurity.

-

Validated Analytical Method: A validated analytical method for the accurate and precise quantification of Impurity B.

-

Specification: Setting an appropriate acceptance criterion for Impurity B in the final drug substance specification, which should be justified based on toxicological data or levels observed in batches used in clinical trials.

-

Stability Studies: Monitoring the levels of Impurity B during stability studies to ensure that it does not increase over time.

Conclusion

Itraconazole Impurity B, the N4-isomer of Itraconazole, is a critical process-related impurity that requires careful control and monitoring. A comprehensive understanding of its chemical structure, mechanism of formation, and a robust analytical characterization strategy are essential for ensuring the quality, safety, and efficacy of the Itraconazole drug substance. By integrating principles of synthetic organic chemistry, modern analytical techniques, and a thorough understanding of regulatory requirements, drug developers can effectively manage this impurity and deliver a high-quality pharmaceutical product.

References

-

SynZeal. (n.d.). Itraconazole EP Impurity B | 854372-77-3. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Itraconazole EP Impurity B | CAS No- 854372-77-3. Retrieved from [Link]

- Patel, D. J., et al. (2015). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3471.

-

MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

- Thangabalan, B., Salomi, M., Sunitha, N., & Babu, S. M. (2013). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1284-1290.

- Sravani, P., & Haritha, P. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865.

- Cojutti, P., et al. (2014). Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma. Antimicrobial Agents and Chemotherapy, 58(12), 7453-7459.

-

Veeprho. (n.d.). Itraconazole EP Impurity B | CAS 854372-77-3. Retrieved from [Link]

- Kumudhavalli, M. V., & Saravanan, C. (2011). Isocratic RP-HPLC, UV method development and validation of itraconazole in capsule dosage form. International Journal of Pharmaceutical Sciences and Research, 2(12), 3269-3271.

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

- Popa, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 793.

-

ResearchGate. (n.d.). Synthesis of Unsymmetrically Substituted 4H-1,2,4-Triazoles. Retrieved from [Link]

- Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Odesa Pharmaceutical Journal, (1), 48-55.

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

- Al-Obaidi, A. S. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(9), 239-247.

-

ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

- Pagniez, F., et al. (2022).

-

Beilstein Journals. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

- Wang, Y., et al. (2021). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 11(52), 32896-32909.

- Black, P. J., & Heffernan, G. D. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1325-1330.

- Li, Y., et al. (2023). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 14(1), 133-143.

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]

-

OUCI. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitrogen-Rich Bis-1,2,4-triazoles-A Comparative Study of Structural and Energetic Properties. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Itraconazole Impurity B (CAS No. 854372-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Itraconazole Impurity B, a critical process-related impurity in the synthesis of the antifungal agent Itraconazole. This document delves into the chemical identity, formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the regulatory landscape and toxicological considerations essential for its control in the final drug product. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Itraconazole.

Introduction: The Significance of Impurity Profiling in Itraconazole

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of the API and can potentially impact the quality and safety of the final drug product.[2] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3]

Itraconazole Impurity B is a known process-related impurity that requires careful monitoring and control during the manufacturing of Itraconazole. This guide will provide an in-depth analysis of this specific impurity, offering insights into its chemistry, formation, and the analytical strategies required for its effective management.

Chemical Profile of Itraconazole Impurity B

A thorough understanding of the chemical properties of an impurity is fundamental to developing effective control strategies.

Identification and Nomenclature

Itraconazole Impurity B is chemically identified as a positional isomer of the parent drug, Itraconazole. Its key identifiers are summarized in the table below.

| Parameter | Information |

| CAS Number | 854372-77-3[4] |

| Chemical Name | 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl )-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[2][5] |

| Synonyms | Itraconazole N4-Isomer, (1,2,4-Triazol-4-yl) Itraconazole[1][6] |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄[2] |

| Molecular Weight | 705.63 g/mol [7] |

Structural Elucidation

The key structural difference between Itraconazole and Impurity B lies in the point of attachment of the dioxolane-methyl group to the 1,2,4-triazole ring. In the Itraconazole molecule, this linkage occurs at the N1 position of the triazole ring. In contrast, Itraconazole Impurity B is the N4-isomer, where the linkage is at the N4 position. This seemingly minor structural change can have significant implications for the molecule's physicochemical properties and biological activity.

Formation and Synthetic Control

Understanding the origin of an impurity is paramount to developing effective control strategies during the manufacturing process.

Inferred Mechanism of Formation

The final step in the synthesis of Itraconazole typically involves the alkylation of a triazole-containing intermediate.[2][5] Specifically, a key intermediate is reacted with a suitable alkylating agent to introduce the dioxolane-methyl-triazole moiety. The 1,2,4-triazole ring has two potential nucleophilic nitrogen atoms (N1 and N4) that can participate in this alkylation reaction.

The formation of Itraconazole Impurity B can be inferred as a result of a lack of complete regioselectivity in this alkylation step. While the desired reaction is the formation of the N1-alkylated product (Itraconazole), a competing reaction can lead to the formation of the N4-alkylated isomer (Itraconazole Impurity B). The ratio of these two isomers can be influenced by various reaction parameters, including the choice of base, solvent, and temperature.[8][9]

Sources

- 1. uspnf.com [uspnf.com]

- 2. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]

- 3. journalijsra.com [journalijsra.com]

- 4. Itraconazole USP EP IP JP Grade Manufacturers [anmol.org]

- 5. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]

- 6. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

An In-depth Technical Guide to Forced Degradation Studies of Itraconazole: Unraveling the Formation of Impurity B

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Imperative of Anticipating Degradation

In the landscape of pharmaceutical development, understanding a drug substance's intrinsic stability is not merely a regulatory formality but a cornerstone of ensuring patient safety and product efficacy. Forced degradation studies, or stress testing, provide a systematic way to probe a molecule's vulnerabilities under exaggerated storage and handling conditions. By subjecting the active pharmaceutical ingredient (API) to stresses such as acid, base, oxidation, heat, and light, we can proactively identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This guide offers a deep dive into the forced degradation of the broad-spectrum antifungal agent, Itraconazole, with a particular focus on the formation and mechanistic underpinnings of a critical process-related and degradation impurity: Itraconazole Impurity B.

Itraconazole is a synthetic triazole antifungal agent used in the treatment of a wide variety of fungal infections.[1] Its complex structure, featuring a 1,2,4-triazole moiety, makes it susceptible to specific degradation pathways that can impact its purity and, consequently, its safety and efficacy. Itraconazole Impurity B, identified as the N4-isomer of itraconazole, is a known impurity that requires careful monitoring and control.[2] This guide will provide both the theoretical framework and practical protocols for conducting forced degradation studies on itraconazole that can lead to the formation of this impurity, empowering researchers to build robust and compliant analytical control strategies.

The Strategic Framework for Forced Degradation of Itraconazole

A well-designed forced degradation study for itraconazole should be comprehensive enough to generate a representative degradation profile without causing excessive degradation that could lead to the formation of irrelevant secondary or tertiary degradants. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), recommend stress testing to elucidate the intrinsic stability of the drug substance.[3] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are truly stability-indicating.[3]

The selection of stress conditions for itraconazole should be based on its chemical structure and potential susceptibilities. The presence of ether linkages, a dioxolane ring, and the triazole system suggests potential lability to acid hydrolysis and oxidation.[4]

Visualizing the Forced Degradation Workflow

Caption: A generalized workflow for conducting forced degradation studies on itraconazole.

Itraconazole Impurity B: The N4-Isomer

Itraconazole Impurity B is chemically defined as 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H -1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.[2] The key structural difference from the parent itraconazole molecule lies in the point of attachment of the triazole ring to the methylene bridge. In itraconazole, the linkage is through the N1 position of the 1,2,4-triazole ring, whereas in Impurity B, it is through the N4 position. This seemingly minor isomeric change can have significant implications for the molecule's biological activity and safety profile, necessitating its careful control.

Proposed Mechanism of Formation: Acid-Catalyzed Isomerization

1,2,4-Triazoles are known to exist in tautomeric forms and can undergo isomerization, especially in the presence of acid. The acidic conditions can lead to protonation of the triazole ring, creating a more electrophilic center. This can facilitate a Dimroth-type rearrangement, where the triazole ring opens and then re-closes to form the more thermodynamically stable isomer.

Caption: A proposed mechanism for the formation of Itraconazole Impurity B under acidic stress.

This proposed mechanism underscores the critical role of pH in controlling the formation of Impurity B. Therefore, a thorough investigation of itraconazole's stability across a range of acidic pH values is paramount.

Experimental Protocols for Forced Degradation of Itraconazole

The following protocols are designed to induce degradation of itraconazole to a target level of 5-20%. It is crucial to perform a pilot study with a range of stress conditions (e.g., different acid concentrations, temperatures, and exposure times) to optimize the degradation level.

Acid Hydrolysis

Rationale: The ether linkages and the triazole moiety in itraconazole are susceptible to acid-catalyzed hydrolysis and isomerization.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of itraconazole in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

To separate aliquots of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 N, 1 N, and 5 N HCl.

-

Incubate the solutions at 60°C for varying time points (e.g., 2, 4, 8, and 24 hours).[5]

-

-

Neutralization and Sample Preparation:

-

After the desired exposure time, cool the samples to room temperature.

-

Carefully neutralize the samples with an equivalent amount of sodium hydroxide (NaOH).

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

-

Base Hydrolysis

Rationale: To evaluate the stability of itraconazole in alkaline conditions. Ester and amide functionalities, though not present as primary linkages in the core structure, can be part of impurities, and their hydrolysis can be investigated. Itraconazole is generally reported to be more stable under basic conditions.[6]

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of itraconazole as described for acid hydrolysis.

-

Stress Conditions:

-

To separate aliquots of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 N and 1 N NaOH.

-

Incubate the solutions at 60°C for varying time points (e.g., 2, 4, 8, and 24 hours).[5]

-

-

Neutralization and Sample Preparation:

-

After the desired exposure time, cool the samples to room temperature.

-

Neutralize the samples with an equivalent amount of HCl.

-

Dilute the neutralized samples with the mobile phase for HPLC analysis.

-

Oxidative Degradation

Rationale: The piperazine ring and other electron-rich moieties in itraconazole are potential sites for oxidation.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of itraconazole as described previously.

-

Stress Conditions:

-

To an aliquot of the stock solution, add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30% H₂O₂.

-

Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C) for up to 24 hours, protected from light.[4]

-

-

Sample Preparation:

-

After the desired exposure time, dilute the sample with the mobile phase for immediate HPLC analysis. It is important to analyze oxidative degradation samples promptly as the degradation may continue.

-

Thermal Degradation

Rationale: To assess the solid-state stability of itraconazole at elevated temperatures.

Protocol:

-

Sample Preparation: Place a known amount of solid itraconazole powder in a thin layer in a suitable container (e.g., a petri dish or a glass vial).

-

Stress Conditions:

-

Sample Preparation for Analysis:

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve a known amount of the stressed solid in a suitable solvent and dilute with the mobile phase for HPLC analysis.

-

Photolytic Degradation

Rationale: To determine the sensitivity of itraconazole to light exposure.

Protocol:

-

Sample Preparation:

-

Prepare a solution of itraconazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Also, expose the solid drug substance as a thin powder layer.

-

-

Stress Conditions:

-

Expose the solution and solid samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

-

-

Sample Preparation for Analysis:

-

For the solution sample, dilute with the mobile phase for HPLC analysis.

-

For the solid sample, dissolve a known amount in a suitable solvent and dilute with the mobile phase.

-

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate itraconazole from its degradation products, including Impurity B. The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for moderately non-polar compounds like itraconazole and its impurities. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution is often necessary to resolve all degradation products with varying polarities from the parent drug. |

| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a standard 4.6 mm ID column to achieve optimal efficiency. |

| Detection | UV at 263 nm | Itraconazole has a significant UV absorbance at this wavelength, allowing for sensitive detection. |

| Column Temperature | 25-30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10-20 µL | A standard injection volume for HPLC analysis. |

Note: The specific mobile phase composition and gradient profile must be optimized to achieve adequate separation of all degradation products from itraconazole and from each other.

Summary of Expected Degradation Behavior

Based on available literature and the chemical nature of itraconazole, the following degradation patterns can be anticipated:

| Stress Condition | Expected Degradation | Potential Products |

| Acid Hydrolysis | Significant degradation | Itraconazole Impurity B (N4-Isomer) , other hydrolytic cleavage products.[6] |

| Base Hydrolysis | Generally stable, minimal degradation | Minimal formation of degradation products.[6] |

| Oxidation | Significant degradation | N-oxides of the piperazine ring, other oxidative products.[4] |

| Thermal | Generally stable as a solid | Minimal degradation under typical stress conditions.[6] |

| Photolytic | Generally stable | Minimal degradation under ICH Q1B conditions.[6] |

Conclusion: A Proactive Approach to Quality

Forced degradation studies are an indispensable tool in the development of a robust and well-characterized drug substance like itraconazole. By systematically investigating its stability under various stress conditions, we gain critical insights into its degradation pathways and the potential for the formation of impurities such as Itraconazole Impurity B. The proposed acid-catalyzed isomerization mechanism for the formation of this N4-isomer provides a rational basis for focusing on pH control during manufacturing and storage. The detailed protocols and analytical considerations presented in this guide are intended to equip researchers and drug development professionals with the knowledge and tools necessary to design and execute meaningful forced degradation studies, ultimately leading to the development of safer and more effective medicines.

References

- Paruchuri, S., & Haritha, P. (2014). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology, 2(3), 1185.

-

SynZeal. (n.d.). Itraconazole EP Impurity B. Retrieved from [Link]

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Guduru, S., Mutha, V. V. S. R. N. A. K., Kaliyaperumal, M., Rumalla, C. S., Korupolu, R. B., & Bonige, K. B. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. RASĀYAN Journal of Chemistry, 12(1), 114-122.

- Sravani, P., & Haritha, P. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63.

- Parikh, S. K., Dave, J. B., Patel, C. N., & Ramalingan, B. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Pharmaceutical Methods, 2(2), 88–94.

-

PubChem. (n.d.). Itraconazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. US5474997A - Methods and compositions of (2R,4S) itraconazole for treating fungal yeast and dermatophyte infections - Google Patents [patents.google.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. journalijsra.com [journalijsra.com]

- 6. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Origin of Itraconazole Process Impurities: A Mechanistic and Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Active Molecule

Itraconazole is a potent, broad-spectrum triazole antifungal agent, pivotal in treating a range of systemic and superficial fungal infections.[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[][4][5] However, the therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like itraconazole are intrinsically linked to its purity. Impurities, which are any components other than the drug substance itself, can arise during manufacturing or storage and may impact the quality, safety, and efficacy of the final drug product.[6]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[7][8][9] These guidelines necessitate a profound understanding of not just what impurities are present, but how and why they form. This guide provides an in-depth exploration of the origins of itraconazole process impurities, moving from the complexities of its synthesis to the challenges of its degradation. We will dissect the reaction mechanisms that give rise to these undesired molecules and outline robust analytical strategies for their detection and control, providing field-proven insights for researchers and drug developers.

The Molecular Architecture of Itraconazole: A Stereochemical Challenge

A foundational understanding of itraconazole's structure is crucial to appreciating the origin of many of its key impurities. The molecule possesses three chiral centers, which means it can exist as a total of eight stereoisomers.[10][11] The clinically approved drug is not a single stereoisomer but a 1:1:1:1 racemic mixture of four cis-diastereomers.[5][12] The cis configuration refers to the relative orientation of the 2,4-dichlorophenyl and the triazolylmethyl groups on the dioxolane ring.[]

This inherent stereochemical complexity is a primary source of impurities. The corresponding trans-diastereomers are considered process impurities. The biological and pharmacological activity can differ significantly between stereoisomers, making stereochemical control a critical aspect of the manufacturing process.[11][13][14]

The Synthetic Landscape: A Convergent Pathway to Itraconazole

Modern, large-scale synthesis of itraconazole has moved away from lengthy linear routes to more efficient convergent strategies.[15] This approach involves synthesizing two complex intermediates separately and then coupling them in the final steps. This not only improves overall yield but also provides better control over purity by allowing for the purification of intermediates before the final coupling.

A common convergent synthesis can be broken down into the formation of two key fragments:

-

The Dioxolane Core (Intermediate A): The cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate.

-

The Piperazine-Triazolone Side Chain (Intermediate B): 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one.

The final step is a condensation reaction between these two intermediates to form the itraconazole molecule.[16][17]

Caption: A high-level overview of a convergent synthesis pathway for Itraconazole.

Part 1: Process-Related Impurities – The Synthetic Footprint

Process-related impurities are substances that are formed or introduced during the manufacturing process.[][6][9] Their origins can be traced directly back to the chosen synthetic route, reaction conditions, and raw materials.

Starting Materials and Intermediates

The most straightforward class of process impurities arises from incomplete reactions, leaving residual starting materials or intermediates in the final product.[] For instance, in the final condensation step, an excess of either Intermediate A or Intermediate B, if not fully removed during purification, will be present as an impurity in the crude itraconazole.

-

Causality: The kinetics of the final coupling reaction may be slow, or equilibrium may be reached before 100% conversion. The efficiency of downstream purification steps (e.g., recrystallization, chromatography) is the ultimate determinant of the levels of these impurities in the final API.

By-products from Side Reactions

By-products are formed from reactions other than the intended one. In a multi-step synthesis as complex as itraconazole's, opportunities for side reactions abound.

-

Example: Over-alkylation: In the alkylation step to add the sec-butyl group to the triazolone ring of the side chain, there is a possibility of N-alkylation at other positions or even di-alkylation if the reaction is not carefully controlled.

-

Example: Impurities from Reagents: The use of sulfonyl chlorides (like methanesulfonyl chloride) to create the leaving group on the dioxolane intermediate can lead to the formation of corresponding chloride impurities if the substitution reaction is not complete.

Isomeric Impurities: The Stereochemical Hurdle

As discussed, itraconazole is a mixture of four cis-diastereomers. The formation of the thermodynamically less stable trans-diastereomers is a significant process-related impurity challenge.

-

Origin: The key stereochemistry is set during the formation of the dioxolane ring. The reaction conditions, choice of catalyst, and reagents determine the ratio of cis to trans isomers. For example, the reaction of a diol precursor with a ketone under acidic conditions can lead to a mixture of isomers. Achieving high stereoselectivity for the desired cis isomer is a primary goal of process optimization.[10] If stereocontrol is poor, a significant percentage of the unwanted trans-itraconazole isomer (often designated as Impurity F) will be formed in the final condensation step.[18]

Caption: Formation pathway of desired cis- and undesired trans-diastereomers.

Part 2: Degradation Impurities – The Stability Challenge

Degradation impurities result from the chemical breakdown of the drug substance over time due to factors like heat, light, moisture, or interaction with excipients.[6] Forced degradation studies, as mandated by ICH guideline Q1A(R2), are essential to identify these potential degradants.[19]

Oxidative Degradation

Itraconazole is particularly susceptible to oxidative stress.[19][20] The piperazine ring is a primary site of oxidation.

-

Mechanism: Exposure to oxidizing agents (e.g., peroxides) or even atmospheric oxygen under certain conditions can lead to the formation of N-oxides. Studies have identified both the mono-N-oxide and di-N-oxide of the piperazine ring as major oxidative degradation products.[4][19] These impurities are often labeled DP-1 and DP-2 in literature.[19]

Caption: Pathway for the formation of oxidative degradation N-oxide impurities.

Hydrolytic and Photolytic Degradation

-

Hydrolytic Degradation: Itraconazole shows susceptibility to degradation under acidic hydrolysis conditions, while being relatively stable in neutral and basic media.[20] The ether linkage and the dioxolane ring are potential sites for acid-catalyzed cleavage.

-

Photodegradation: Exposure to UV radiation can also induce degradation. Studies have shown that this process can involve C-N bond cleavage and loss of a chlorine atom from the dichlorophenyl ring.[21]

Part 3: Analytical Strategies for Impurity Profiling

A robust analytical program is the cornerstone of impurity control. The goal is to develop methods that can separate, identify, and quantify all potential impurities.

Core Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the workhorse for itraconazole impurity analysis.[22][23] Its versatility allows for the separation of the main API from a wide range of impurities with varying polarities. Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes, offers significant improvements in speed and resolution over traditional HPLC.[24][25]

Experimental Protocol: Validated HPLC-UV Method for Impurity Quantification

This protocol describes a typical validated method for the determination of itraconazole and its related substances.

-

Chromatographic System:

-

Instrument: A gradient-capable HPLC or UPLC system with a UV detector.

-

Column: A C18 stationary phase is most common (e.g., Agilent Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm).[26]

-

Column Temperature: Controlled, typically around 30-40 °C.[21][26]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 225 nm or 260 nm, where itraconazole and its impurities have significant absorbance.[20][22]

-

-

Mobile Phase and Gradient:

-

Rationale: A gradient elution is necessary to resolve both early-eluting polar impurities and late-eluting non-polar impurities, including the main itraconazole peak, within a reasonable runtime.

-

Mobile Phase A: An aqueous buffer, such as ammonium phosphate or tetrabutylammonium hydrogen sulfate, with pH adjusted to be acidic (e.g., pH 2.0-2.5).[24][26][27]

-

Mobile Phase B: An organic solvent mixture, typically acetonitrile or a mixture of acetonitrile and methanol/tetrahydrofuran.[26][27]

-

Example Gradient: Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute all compounds.

-

-

Sample and Standard Preparation:

-

Diluent: A mixture capable of fully dissolving itraconazole, such as methanol/tetrahydrofuran (50:50).[27]

-

Standard Solution: A solution of USP Itraconazole Reference Standard at a known concentration (e.g., 0.025 mg/mL).[27]

-

Sample Solution: A solution of the itraconazole API at a much higher concentration (e.g., 5 mg/mL) to allow for the detection of impurities at low levels (e.g., 0.05%).[27]

-

-

Method Validation (per ICH Q2(R1)):

-

Specificity: Demonstrate that the method can resolve all known impurities from each other and from the main API peak. This is often done by spiking the sample with known impurities.

-

Linearity: Establish a linear relationship between impurity concentration and detector response over a defined range.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified. The LOQ must be below the reporting threshold.[9]

-

Accuracy & Precision: Confirm that the method provides accurate results (recovery) and is reproducible (repeatability and intermediate precision).

-

Experimental Protocol: LC-MS for Structural Elucidation

When an unknown impurity is detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for its identification.

-

Objective: To determine the mass-to-charge ratio (m/z) of the unknown impurity and its fragmentation pattern to propose a chemical structure.

-

Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Methodology:

-

Step 1 (Separation): Use an HPLC method similar to the one described above to separate the impurity from the API. The mobile phase buffers must be volatile (e.g., ammonium acetate or formic acid instead of phosphate).[4]

-

Step 2 (Ionization): Use an appropriate ionization source, typically Electrospray Ionization (ESI) in positive mode, which will protonate the molecules to generate [M+H]⁺ ions.

-

Step 3 (MS Scan): Perform a full scan to determine the m/z of the parent ion of the impurity. A high-resolution mass spectrometer (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[19]

-

Step 4 (MS/MS Fragmentation): Isolate the parent ion of the impurity and subject it to fragmentation (e.g., via collision-induced dissociation). The resulting fragment ions provide structural information.

-

Step 5 (Interpretation): Analyze the mass difference between the impurity and the API, along with the fragmentation pattern, to deduce the structural modification (e.g., addition of an oxygen atom, loss of a functional group).[4][21]

-

Sources

- 1. Itraconazole - Wikipedia [en.wikipedia.org]

- 2. Itraconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpionline.org [jpionline.org]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 9. jocpr.com [jocpr.com]

- 10. Prepartion method of itraconazole - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal.ksiec.or.kr [journal.ksiec.or.kr]

- 16. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]

- 17. ipass.telangana.gov.in [ipass.telangana.gov.in]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. appslab.thermofisher.com [appslab.thermofisher.com]

- 23. jocpr.com [jocpr.com]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]

- 27. uspnf.com [uspnf.com]

An In-depth Technical Guide to Itraconazole and Its Related Compounds for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of itraconazole, a broad-spectrum triazole antifungal agent. We will delve into its core chemical structure, mechanism of action, synthesis pathways, and, most critically, the landscape of its related compounds. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of itraconazole's chemistry and the methodologies for its characterization.

The Itraconazole Molecule: Structure and Function

Itraconazole is a synthetic triazole antifungal agent that is administered orally for the treatment of a variety of fungal infections. Its efficacy stems from its ability to disrupt the fungal cell membrane, a critical component for the organism's survival.

Core Chemical Structure

Itraconazole is a complex molecule characterized by a dioxolane ring, a triazole moiety, and a piperazine core, attached to two distinct side chains. Its full chemical name is 4-(4-(4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Caption: Chemical structure of the itraconazole molecule with key functional groups highlighted.

Mechanism of Action: Inhibition of Ergosterol Synthesis

The primary mechanism of action for itraconazole, like other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the fungal biosynthetic pathway for ergosterol, the main sterol component of the fungal cell membrane. By inhibiting this enzyme, itraconazole disrupts the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors. This alters the membrane's integrity and fluidity, ultimately inhibiting fungal growth and replication.

Caption: Itraconazole's inhibition of the ergosterol biosynthesis pathway.

Itraconazole Related Compounds

The purity profile of any active pharmaceutical ingredient (API) is critical for its safety and efficacy. Itraconazole related compounds can originate from the synthesis process, degradation, or in-vivo metabolism.

Process-Related Impurities

These impurities are by-products or unreacted intermediates from the synthetic route. A common synthesis of itraconazole involves the condensation of a triazolone side chain with a piperazine derivative, which itself is coupled to the dichlorophenyl-dioxolane core. Impurities can arise from incomplete reactions or side reactions at any of these stages.

Caption: A simplified workflow illustrating the synthesis of itraconazole.

Metabolites

Once administered, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major active metabolite is hydroxyitraconazole , which also possesses significant antifungal activity. Other minor metabolites are also formed through N-dealkylation and oxidation reactions.

Degradation Products

Itraconazole can degrade under stress conditions such as exposure to acid, base, heat, or light. Hydrolysis of the ester-like linkages in the dioxolane ring is a potential degradation pathway.

Summary of Key Related Compounds

The following table summarizes some of the known related compounds of itraconazole. The structures for many specific process impurities are proprietary to manufacturers, but pharmacopeial standards often list them by their relative retention times in standardized HPLC methods.

| Compound Name | Type | Origin | Significance |

| Hydroxyitraconazole | Metabolite | In-vivo hydroxylation | Major active metabolite, contributes to therapeutic effect |

| N-dealkylated Itraconazole | Metabolite | In-vivo metabolism | Minor metabolite with reduced or no activity |

| Itraconazole cis-isomers | Process Impurity | Synthesis | Diastereomers with potentially different efficacy/toxicity |

| Starting Materials/Intermediates | Process Impurity | Incomplete reaction | Monitored as part of quality control |

| Degradants | Degradation Product | Storage/Stress | Indicates product instability; must be controlled within limits |

Analytical Characterization

Robust analytical methods are essential for ensuring the quality, purity, and stability of itraconazole. High-Performance Liquid Chromatography (HPLC) is the primary technique used.

Analytical Workflow for Impurity Profiling

A typical workflow involves initial separation and detection by HPLC with a UV detector, followed by mass spectrometry for identification and structural elucidation of unknown peaks.

Caption: Standard analytical workflow for itraconazole impurity profiling.

Experimental Protocol: HPLC Method for Itraconazole and Related Compounds

This protocol is a representative example based on methods described in pharmacopeias like the United States Pharmacopeia (USP). It is designed for the separation of itraconazole from its potential impurities.

Objective: To quantify itraconazole and separate its known and unknown impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis Detector

-

Chromatographic Data System

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 263 nm

-

Injection Volume: 20 µL

Methodology:

-

Standard Preparation: Prepare a standard solution of Itraconazole Reference Standard at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sample Preparation: Prepare a sample solution of the Itraconazole API or drug product at the same concentration as the standard solution.

-

System Suitability:

-

Inject the standard solution five replicate times.

-

The relative standard deviation (RSD) for the peak area of itraconazole should be not more than 2.0%.

-

The tailing factor for the itraconazole peak should be not more than 2.0.

-

-

Analysis:

-

Inject the diluent as a blank.

-

Inject the standard and sample solutions.

-

Identify the peaks based on their retention times relative to the main itraconazole peak.

-

Calculate the percentage of each impurity using the principle of area normalization or against a qualified impurity standard.

-

Causality and Rationale:

-

C18 Column: The non-polar C18 stationary phase provides good retention and separation for the relatively non-polar itraconazole molecule and its related compounds.

-

Gradient Elution: A gradient program (changing the ratio of Mobile Phase A to B over time) is necessary to elute compounds with a wide range of polarities, from early-eluting polar degradants to the late-eluting, highly non-polar itraconazole itself.

-

UV Detection at 263 nm: This wavelength provides good sensitivity for itraconazole and its structurally related compounds, which share similar chromophores.

-

Trifluoroacetic Acid (TFA): The addition of an acid like TFA to the mobile phase helps to improve peak shape by suppressing the ionization of any free amine groups.

Conclusion

A thorough understanding of itraconazole's related compounds is paramount in the development, manufacturing, and quality control of this important antifungal agent. The presence of impurities can affect the drug's safety and efficacy. Therefore, the use of robust, validated analytical methods, such as the HPLC protocol detailed here, is essential for ensuring that itraconazole products meet the stringent requirements set by regulatory authorities. Further characterization using advanced techniques like LC-MS/MS is critical for identifying novel impurities and deepening our understanding of the molecule's behavior under various conditions.

References

-

Title: Itraconazole: a new oral antifungal agent. Source: Journal of the American Academy of Dermatology. URL: [Link]

-

Title: The mechanism of action of azole antifungals. Source: A chapter from the book "Antifungal Agents". URL: [Link]

-

Title: Itraconazole and hydroxyitraconazole serum concentrations are not correlated with CYP3A422 and CYP3A53 genotypes in a cohort of immunocompromised patients. Source: Medical Mycology. URL: [Link]

-

Title: Itraconazole and its active metabolite hydroxy-itraconazole in the treatment of tinea corporis, tinea cruris, and tinea pedis. Source: Journal of the American Academy of Dermatology. URL: [Link]

Controlling Itraconazole: A Guide to Pharmacopeial Reference Standards and Impurity Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Itraconazole

Itraconazole is a potent, broad-spectrum triazole antifungal agent widely used for treating a variety of systemic and superficial fungal infections.[1][2] Its therapeutic efficacy is intrinsically linked to its quality, purity, and strength. In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Impurities, which can originate from the synthesis process, degradation of the drug substance, or interaction with excipients, can potentially impact the stability of the drug product and, in some cases, introduce toxicological risks.[][4][5]

International regulatory bodies, through frameworks like the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[5][6] The foundation of this control strategy lies in the use of highly characterized chemical reference standards. These standards are the benchmarks against which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products are measured.[7][8]

This guide provides a comprehensive technical overview of the pharmacopeial reference standards for Itraconazole impurities. It is designed to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complex regulatory and analytical landscape of impurity control. We will delve into the requirements of major pharmacopeias, the nature of Itraconazole impurities, the hierarchy and qualification of reference standards, and the validated analytical methodologies that form the backbone of a robust control strategy.

The Pharmacopeial Framework for Itraconazole Impurity Control

The quality standards for Itraconazole are officially codified in monographs published by major pharmacopeias, including the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP).[9][10][11] These monographs are the authoritative source, providing detailed analytical procedures and acceptance criteria for Itraconazole and its specified impurities.

The European Pharmacopoeia, for instance, lists several specified impurities for Itraconazole, designated by letters (e.g., Impurity B, C, D, E, F, G).[9] The USP monograph also outlines tests for organic impurities, ensuring that any potential contaminants are controlled within safe limits.[10][12] The use of official pharmacopeial reference standards, such as USP Reference Standards (RS) or Ph. Eur. Chemical Reference Substances (CRS), is mandatory for performing the tests described in these monographs.[13][14]

Comparative Overview of Specified Itraconazole Impurities

The following table summarizes the key specified organic impurities for Itraconazole as listed in the European Pharmacopoeia. These impurities represent known process-related compounds or degradation products that must be monitored.

| Impurity Designation (Ph. Eur.) | Chemical Name / Description | Molecular Formula | Likely Origin |

| Itraconazole | 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | C₃₅H₃₈Cl₂N₈O₄ | API |

| Impurity B | 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | C₃₅H₃₈Cl₂N₈O₄ | Process-Related |

| Impurity C | Itraconazole Isomer | C₃₄H₃₆Cl₂N₈O₄ | Process-Related |

| Impurity D | Itraconazole Isomer | C₃₄H₃₆Cl₂N₈O₄ | Process-Related |

| Impurity E | Itraconazole Isomer | C₃₅H₃₈Cl₂N₈O₄ | Process-Related |

| Impurity F | 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[15] | C₃₅H₃₈Cl₂N₈O₄ | Process-Related |

| Impurity G | Dimer impurity | C₃₅H₃₈Cl₂N₈O₄ | Process-Related |

This table is compiled based on information from the European Pharmacopoeia and commercial suppliers of reference standards.[9][15][16]

The Hierarchy and Traceability of Reference Standards

The accuracy of any impurity analysis is directly dependent on the quality of the reference standards used.[7] A clear hierarchy exists to ensure analytical results are reliable and traceable.

-

Primary Chemical Reference Substance: This is the highest level of standard. It is a substance that is widely acknowledged to have the appropriate qualities within a specified context and is accepted without requiring comparison to another chemical substance.[8] Pharmacopoeial standards (USP RS, Ph. Eur. CRS) are primary standards.[17] They are extensively characterized to confirm their structure and assign a purity value, often with a purity of 99.5% or higher.[17]

-

Secondary Chemical Reference Substance (Working Standard): This is a substance whose characteristics are assigned and calibrated by comparison with a primary reference substance.[8][18] Laboratories often prepare secondary standards for routine use to conserve the more expensive primary standards. The qualification of a secondary standard against a primary standard is a critical process to ensure its suitability.[18]

The following diagram illustrates the essential traceability chain in reference standard management.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. database.ich.org [database.ich.org]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. veeprho.com [veeprho.com]

- 8. who.int [who.int]

- 9. drugfuture.com [drugfuture.com]

- 10. uspnf.com [uspnf.com]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Itraconazole USP Reference Standard CAS 84625-61-6 Sigma-Aldrich [sigmaaldrich.com]

- 14. Detailed view [crs.edqm.eu]

- 15. Itraconazole EP Impurity F | CymitQuimica [cymitquimica.com]

- 16. Itraconazole Impurities | SynZeal [synzeal.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. resolvemass.ca [resolvemass.ca]

Definitive Identification and Characterization of the Itraconazole N4-Isomer in Drug Substance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole, a potent triazole antifungal agent, is a structurally complex molecule where the potential for isomeric impurities presents a significant analytical challenge.[1] This guide provides a comprehensive, field-proven framework for the definitive identification and characterization of the Itraconazole N4-isomer, a critical process-related impurity. Adherence to stringent regulatory standards, such as the International Council for Harmonisation (ICH) Q3A guidelines, is not merely a compliance exercise but a fundamental component of ensuring drug safety and efficacy.[2][3] This document moves beyond rote protocols to elucidate the scientific rationale behind the multi-modal analytical strategy required, combining high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

The Regulatory Imperative and the Isomeric Challenge

The presence of impurities in an Active Pharmaceutical Ingredient (API) can impact its quality, safety, and efficacy.[3] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[2][4] For any impurity found at a level greater than the identification threshold (typically ≥0.10% for a maximum daily dose of ≤2g), its structure must be elucidated.[5][6]

The Itraconazole N4-isomer is a constitutional isomer of the active substance, differing in the attachment point of the dichlorophenyl-dioxolane moiety to the 1,2,4-triazole ring. While the parent drug features substitution at the N1 position, the isomer is substituted at the N4 position. This subtle structural difference can potentially alter pharmacological and toxicological properties, making its unambiguous identification and control essential.

Caption: Chemical structures of Itraconazole and its N4-Isomer.

The Strategic Analytical Workflow

Identifying an isomer requires a multi-faceted approach. Since isomers have identical mass, mass spectrometry alone is insufficient for initial identification and must be preceded by a robust separation technique. The definitive structural proof is then provided by NMR spectroscopy.

Caption: High-level workflow for N4-Isomer identification.

Core Methodology I: Chromatographic Separation

The cornerstone of this analysis is achieving baseline separation of the N4-isomer from the Itraconazole API. Due to their structural similarity and hydrophobicity, a high-resolution reversed-phase HPLC or UHPLC method is required.[7][8]

Expert Rationale: The choice of a C18 stationary phase is driven by the nonpolar nature of Itraconazole. The key to separating these isomers lies in exploiting subtle differences in their polarity and interaction with the stationary phase. The mobile phase composition, particularly the use of an ion-pairing agent like tetrabutylammonium hydrogen sulfate or precise pH control with a buffer, is critical. These modifiers can subtly alter the retention characteristics of the triazole and piperazine nitrogens, enhancing selectivity between the N1 and N4 isomers.[9][10]

Detailed Protocol: HPLC-UV Method

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent sub-2 µm for UPLC).

-

Mobile Phase A: 0.08M Tetrabutylammonium hydrogen sulfate buffer.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program is typically necessary to resolve the isomer from the main peak and other potential impurities. An example gradient is:

-

0-5 min: 35% B

-

5-20 min: 35% to 65% B

-

20-25 min: 65% B

-

25.1-30 min: Return to 35% B (re-equilibration)

-

-

Flow Rate: 1.5 mL/min.[9]

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the drug substance in a suitable solvent (e.g., methanol or a mixture of methanol/tetrahydrofuran) to a concentration of approximately 1 mg/mL.[11][12]

System Suitability: The method must be validated to ensure resolution between the Itraconazole and N4-isomer peaks is >2.0, and the tailing factor for the Itraconazole peak is <1.5.

Core Methodology II: Spectroscopic Identification

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS serves to confirm that the separated impurity peak has the same mass as Itraconazole, solidifying its identity as an isomer.

Expert Rationale: Electrospray ionization (ESI) in positive ion mode is ideal for this analysis, as the multiple nitrogen atoms in Itraconazole are readily protonated.[13] While both isomers will show an identical protonated molecular ion ([M+H]⁺) at m/z 705.2, their fragmentation patterns in tandem MS (MS/MS) may differ. The stability of the N-C bond connecting the triazole ring to the dioxolane moiety could vary between the N1 and N4 positions, potentially leading to different relative abundances of fragment ions. This provides a secondary layer of confirmation.

Experimental Protocol: LC-MS/MS

-

LC System: Couple the validated HPLC/UPLC method directly to the MS.

-

Ionization Source: ESI, Positive Mode.

-

MS Analyzer: Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF).

-

Full Scan (MS1): Scan a range of m/z 100-1000 to detect the protonated molecular ion of the eluting peaks.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 705.2) for both the API and the isomer peak and subject them to collision-induced dissociation (CID). Compare the resulting fragmentation spectra.

| Parameter | Itraconazole (API) | Itraconazole N4-Isomer |

| Retention Time (RT) | Varies (e.g., ~15 min) | Elutes closely to API |

| UV λmax | ~225-265 nm | ~225-265 nm |

| [M+H]⁺ (m/z) | 705.2 | 705.2 |

| Key MS/MS Fragments | Shared fragments expected; relative intensities may differ. | Shared fragments expected; relative intensities may differ. |

| Table 1: Summary of expected analytical data for Itraconazole and its N4-Isomer. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural elucidation of isomers.[14]

Expert Rationale: The chemical environment of the triazole ring protons and carbons is significantly different between the N1 and N4 isomers.

-

¹H NMR: In the N1-substituted Itraconazole, the two protons on the triazole ring are in inequivalent positions and will appear as two distinct singlets.[15] In the N4-substituted isomer, due to the plane of symmetry through the C-S-C bond of the triazolone ring, the two triazole protons are equivalent and should appear as a single, integrated singlet.

-

¹³C NMR: Similarly, the carbon signals for the triazole ring will show distinct chemical shifts, reflecting the different substitution pattern.

-

2D NMR (HSQC, HMBC): These experiments can be used to confirm the connectivity between protons and carbons, providing irrefutable proof of the N4 linkage.[16]

Experimental Protocol: NMR

-

Isolation: If the impurity level is sufficient, the N4-isomer must be isolated from the drug substance using preparative HPLC.

-

Sample Preparation: Dissolve the isolated impurity (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Analysis: Compare the spectra of the isolated impurity with the Itraconazole reference standard, focusing on the chemical shifts and coupling patterns of the triazole ring nuclei.[17]

Conclusion

The definitive identification of the Itraconazole N4-isomer is a critical task that relies on a systematic and scientifically-grounded approach. It is not a single method but the synergistic application of high-resolution chromatography (HPLC/UPLC) for separation, mass spectrometry for mass confirmation, and NMR spectroscopy for absolute structural proof. This guide provides the strategic framework and detailed methodologies necessary for researchers and drug development professionals to confidently characterize such critical impurities, ensuring compliance with global regulatory standards and safeguarding the quality and safety of the final drug product.

References

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

-

Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

-

Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. (2020). Asian Journal of Pharmacy and Technology. [Link]

-